Para-Ethoxyphenyl Substituent: Regioisomeric Differentiation from Ortho-Ethoxy Analog (CAS 946299-05-4)
CAS 946219-06-3 bears a para-ethoxyphenyl group at the urea terminus, distinguishing it from the ortho-ethoxy regioisomer 1-(2-ethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea (CAS 946299-05-4) . Both share the identical molecular formula C20H23N3O4S and molecular weight 401.5, yet the substitution position alters the conformational landscape, hydrogen-bonding capacity of the urea NH proximal to the aryl ring, and electronic distribution across the aromatic system. In the indole-3-sulfonamide ureido carbonic anhydrase inhibitor series, moving substituents between para and ortho positions on the terminal phenyl ring produced Ki differences exceeding 5-fold against hCA II [1]. Although direct comparative pharmacology for these two specific regioisomers is not published, the structural non-equivalence alone constitutes a critical differentiation point for any assay where molecular recognition depends on precise spatial presentation of the ethoxy oxygen lone pairs and aryl ring orientation.
| Evidence Dimension | Regioisomeric substitution position (para vs. ortho ethoxyphenyl) |
|---|---|
| Target Compound Data | para-OCH2CH3 substitution on phenyl ring (CAS 946219-06-3); SMILES: CCOc1ccc(NC(=O)NCCS(=O)(=O)c2c(C)[nH]c3ccccc23)cc1 |
| Comparator Or Baseline | ortho-OCH2CH3 substitution on phenyl ring (CAS 946299-05-4); identical MF C20H23N3O4S, MW 401.5 |
| Quantified Difference | Positional isomer; no direct comparative bioactivity data available. Class-level CA-II Ki range across regioisomers: up to 5-fold difference [1]. |
| Conditions | Structural identity verified via ChemSrc database entries ; class-level CA inhibition data from stopped-flow CO2 hydration assay [1]. |
Why This Matters
In receptor or enzyme binding pockets where urea NH and ethoxy oxygen participate in directed hydrogen bonds, para vs. ortho placement can determine whether the compound acts as an inhibitor or is inactive, making regioisomeric purity essential for reproducible pharmacology.
- [1] Singh P, Choli A, Swain B, Angeli A, Sahoo SK, Yaddanapudi VM, Supuran CT, Arifuddin M. Design and development of novel series of indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors. Archiv der Pharmazie. 2022;355:e2100333. doi:10.1002/ardp.202100333. View Source
